BenchChemオンラインストアへようこそ!

N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide

Medicinal chemistry Kinase inhibition Thiazole benzamides

This compound is a structurally distinct, unexplored analog in the thiazol-2-yloxy benzamide class. With no publicly reported biological data, it is ideal for inclusion in focused screening panels targeting BRAF^V600E or P2X3, or for systematic SAR exploration. Its methylsulfonyl substituent offers unique hydrogen-bond acceptor capacity. Procure it as a novel scaffold for lead discovery or validate it as a negative control using in-house assays. No commercial activity data exist—your research defines its value.

Molecular Formula C17H14N2O4S2
Molecular Weight 374.43
CAS No. 2034607-87-7
Cat. No. B2602166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide
CAS2034607-87-7
Molecular FormulaC17H14N2O4S2
Molecular Weight374.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C17H14N2O4S2/c1-25(21,22)15-8-4-13(5-9-15)19-16(20)12-2-6-14(7-3-12)23-17-18-10-11-24-17/h2-11H,1H3,(H,19,20)
InChIKeyCZMYLWZORNNDIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview for N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034607-87-7)


N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034607-87-7) is a synthetic organic compound identifiable by its SMILES notation . A comprehensive search of primary research papers, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories reveals this compound lacks any publicly reported biological activity data or target engagement profiles in peer-reviewed literature. Existing information is limited to basic chemical identifiers (molecular formula: C17H14N2O4S2, molecular weight: 374.4 g/mol) found on a single accessible chemical catalog , while all other descriptive pages originate from explicitly excluded vendor platforms. Consequently, scientific selection or procurement cannot be based on documented performance metrics at this time.

Substitution Risk Analysis: Why Analogs Cannot Serve as Valid Replacements for N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide


In the absence of primary activity data, substitution with even structurally close analogs introduces unquantifiable scientific risk. Compounds in the 1,3-thiazol-2-yl substituted benzamide class exhibit widely variant selectivity and potency profiles against targets like P2X3, PKMYT1, and BRAF^V600E, with reported IC50 values ranging from 1.24 µM to nanomolar range depending on precise substitution [1] [2]. Without any quantitative binding, cellular, or in vivo data for the target compound, no rational equivalence can be claimed. Procurement decisions relying on analog data would therefore lack scientific verifiability, compromising experimental reproducibility and regulatory defensibility.

Quantitative Differentiation Evidence for N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide: Data Gap Report


Absence of Biological Activity Data Against Direct Comparators

A systematic search across PubMed, PubChem, ChEMBL, and BindingDB returned no quantitative inhibition, binding, or cellular activity data for N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide. Closest structurally characterized comparators such as N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034529-37-6) and various 1,3-thiazol-2-yl substituted benzamides have documented target affinities, but none include the methylsulfonyl-substituted phenyl amide variant. Without such data, no head-to-head or cross-study comparison can be established. [1]

Medicinal chemistry Kinase inhibition Thiazole benzamides

Lack of Selectivity Profiling and Off-Target Risk Assessment

No selectivity panels, kinome screens, or safety pharmacology data are reported for N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide. In contrast, structurally related thiazole-bearing sulfonamides have demonstrated differential selectivity between BRAF^V600E and BRAF wild-type, with compound 7b showing IC50 values of 36.3 nM and 47.2 nM respectively [1]. Without analogous profiling data for the target compound, its selectivity window remains entirely unknown, precluding any comparative assessment of polypharmacology or off-target risk.

Selectivity screening Polypharmacology Drug discovery

Unavailable Physicochemical and ADME Property Data for Comparative Assessment

Key parameters for compound procurement and experimental design—such as solubility (LogS), partition coefficient (LogP), aqueous stability, and plasma protein binding—are entirely unreported for this compound. The sole available catalog entry lists density, boiling point, and melting point as 'N/A' . This stands in contrast to many in-class compounds where LogP values (e.g., 3.5–4.5) and solubility profiles are characterized. The absence of these data hampers formulation, dosing, and formulation feasibility assessments compared to structurally characterized alternatives.

ADME Drug-likeness Physicochemical properties

Potential Application Scenarios for N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide Based on Structural Class Inference


Exploratory Screening Against Kinase Targets in the Structural Class of Known Thiazole Sulfonamide Inhibitors

Given the structural resemblance of N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide to known BRAF^V600E- and P2X3-directed inhibitors [1] [2], this compound may be rationally included in focused screening panels when a novel scaffold with the methylsulfonyl-substituted anilide and thiazol-2-yloxy benzamide architecture is desired. However, this suggestion is purely hypothesis-based and lacks any supporting activity data for the specific compound.

Negative Control or Inactive Analog Selection (Requires Internal Validation)

If internal in-house testing reveals that this compound is inactive against a target of interest, it could serve as a negative control. Such an application would require rigorous experimental confirmation, as no public data exist to pre-define its activity profile. Any use as a control must be supported by the user's own dose-response and selectivity data.

Chemical Probe Synthesis and Structure-Activity Relationship (SAR) Studies

As an unexplored analog within the thiazol-2-yloxy benzamide class, this compound could be acquired for systematic SAR exploration. The methylsulfonyl substituent is a common hydrogen-bond acceptor and may modulate potency and selectivity in ways distinct from other substituents in the class, as observed for compounds like 7b and 13a in BRAF kinase inhibition [1]. However, no SAR data involving this exact compound exist publicly.

Quote Request

Request a Quote for N-(4-(methylsulfonyl)phenyl)-4-(thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.